Tecarfarin sodium
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Overview
Description
Tecarfarin sodium is an anticoagulant. Like warfarin, tecarfarin attenuates venous and arterial thrombus formation in animal models by reducing the levels of the vitamin K-dependent coagulation factors.
Scientific Research Applications
1. Anticoagulant Properties in Atrial Fibrillation Tecarfarin (ATI-5923) is a novel oral vitamin K antagonist notable for its anticoagulant properties, particularly in patients with atrial fibrillation. Unlike warfarin, tecarfarin is metabolized by esterases, not cytochrome P450, thus avoiding drug-drug or drug-food interactions common with warfarin. Studies have shown tecarfarin to be potentially advantageous over warfarin in improving time in therapeutic range (TTR) for patients with atrial fibrillation (Ellis et al., 2009).
2. Comparative Efficacy with Warfarin In a study comparing tecarfarin with warfarin, tecarfarin demonstrated similar efficacy in terms of TTR. This randomized, double-blind trial included 607 patients with chronic anticoagulation requirements, showing no significant difference in TTR between tecarfarin and warfarin, indicating that tecarfarin is a viable alternative to warfarin (Whitlock et al., 2016).
3. Metabolism and Pharmacodynamics The metabolism of tecarfarin involves conversion to a single inactive metabolite, ATI-5900, by human esterases, which differs significantly from the CYP2C9-dependent metabolism of warfarin. This distinct metabolic pathway suggests more predictable pharmacokinetics and reduced variability in patient response (Lightning et al., 2010).
4. Pharmacokinetics in Patients with Chronic Kidney Disease In patients with severe chronic kidney disease (CKD), tecarfarin's pharmacokinetics were not significantly altered, unlike warfarin, whose metabolism is affected in CKD. This implies that tecarfarin might offer a more predictable dosing option in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).
properties
CAS RN |
1004551-83-0 |
---|---|
Product Name |
Tecarfarin sodium |
Molecular Formula |
C21H13F6NaO5 |
Molecular Weight |
482.31 |
IUPAC Name |
Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate |
InChI |
1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |
InChI Key |
DTAROZQXDYVCQR-UHFFFAOYSA-M |
SMILES |
c1(c(c2c(oc1=O)cccc2)[O-])Cc1ccc(C(=O)OC(C(F)(F)F)(C(F)(F)F)C)cc1.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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